molecular formula C20H13FO2 B14753336 (2-Benzoylphenyl)(2-fluorophenyl)methanone CAS No. 798-37-8

(2-Benzoylphenyl)(2-fluorophenyl)methanone

Cat. No.: B14753336
CAS No.: 798-37-8
M. Wt: 304.3 g/mol
InChI Key: NMNTZYBUTFISER-UHFFFAOYSA-N
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Description

(2-Benzoylphenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C14H9FO It is a derivative of benzophenone, where one of the phenyl groups is substituted with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzoylphenyl)(2-fluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-fluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, improved safety, and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Benzoylphenyl)(2-fluorophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzophenone derivatives.

Scientific Research Applications

(2-Benzoylphenyl)(2-fluorophenyl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Benzoylphenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds or other interactions with proteins or enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)(3-fluorophenyl)methanone
  • (2,4-Difluorophenyl)(phenyl)methanone
  • Bis(2-fluorophenyl)methanone

Uniqueness

(2-Benzoylphenyl)(2-fluorophenyl)methanone is unique due to the specific positioning of the fluorine atom and the benzoyl group. This unique structure imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, which are not observed in other similar compounds.

Properties

CAS No.

798-37-8

Molecular Formula

C20H13FO2

Molecular Weight

304.3 g/mol

IUPAC Name

[2-(2-fluorobenzoyl)phenyl]-phenylmethanone

InChI

InChI=1S/C20H13FO2/c21-18-13-7-6-12-17(18)20(23)16-11-5-4-10-15(16)19(22)14-8-2-1-3-9-14/h1-13H

InChI Key

NMNTZYBUTFISER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3F

Origin of Product

United States

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